6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of ethoxy groups at the 6 and 7 positions of the isoquinoline ring, along with a phenyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pomeranz–Fritsch–Bobbitt cyclization of appropriate precursors. One common method includes the reaction of 6,7-diethoxy-1-phenylisoquinoline with reducing agents under controlled conditions to yield the desired tetrahydroisoquinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield different tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, depending on the reaction conditions and reagents used .
Scientific Research Applications
6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dihydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Comparison: 6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. Compared to its dimethoxy and dihydroxy counterparts, the ethoxy groups may provide different steric and electronic effects, leading to variations in its interactions with molecular targets and its overall properties .
Properties
IUPAC Name |
6,7-diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-21-17-12-15-10-11-20-19(14-8-6-5-7-9-14)16(15)13-18(17)22-4-2/h5-9,12-13,19-20H,3-4,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUZNOUZPRHPOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.